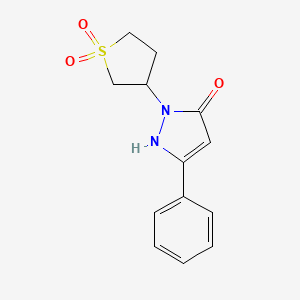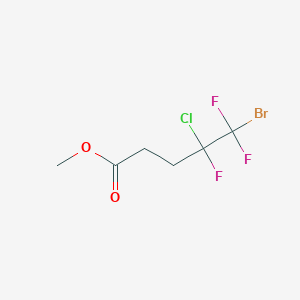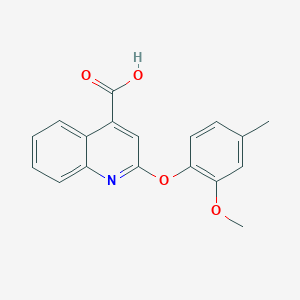
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid
Übersicht
Beschreibung
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of quinoline derivatives, including 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the reaction of aniline derivatives with β-ketoesters in the presence of an acid catalyst.
Industrial production methods often focus on optimizing these reactions for large-scale synthesis, utilizing catalysts and reaction conditions that enhance yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can participate in various biochemical pathways, influencing cellular processes. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their use as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxy-4-methylphenoxy)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Methylquinoline-4-carboxylic acid: This compound has a similar structure but lacks the methoxy and methylphenoxy substituents, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid: This compound has a methoxy group at the 4-position of the phenyl ring, which can influence its reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their chemical behavior and biological effects.
Eigenschaften
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-7-8-15(16(9-11)22-2)23-17-10-13(18(20)21)12-5-3-4-6-14(12)19-17/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBJNVMBSJNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



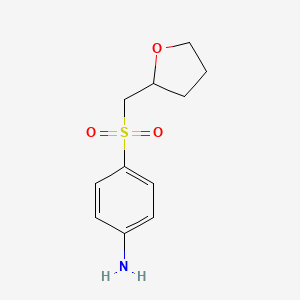

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
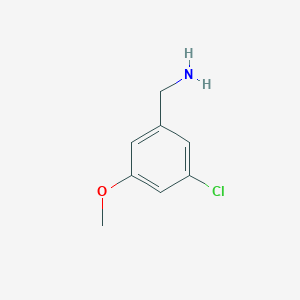

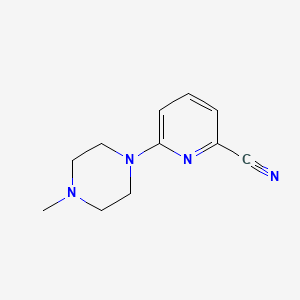
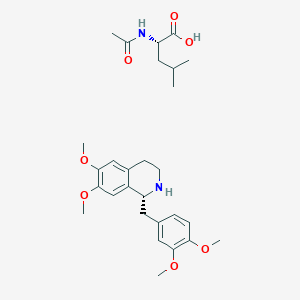

![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)

